5-(3-Chloro-5-fluorophenyl)nicotinic acid
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Overview
Description
5-(3-Chloro-5-fluorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-fluorophenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluoroaniline and nicotinic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-chloro-5-fluoroaniline and a nicotinic acid derivative. This can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of the aniline derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can produce amine derivatives.
Coupling Reactions: The nicotinic acid moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound is employed in chemical biology research to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The nicotinic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorobenzoic acid: Similar in structure but lacks the nicotinic acid moiety.
5-Chloro-2-fluoronicotinic acid: Similar in structure but with different substitution patterns on the nicotinic acid ring.
3-Fluoro-4-chlorophenylacetic acid: Similar in structure but with an acetic acid moiety instead of nicotinic acid.
Uniqueness
5-(3-Chloro-5-fluorophenyl)nicotinic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the nicotinic acid core. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry, materials science, and chemical biology.
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTINWWOOVHVSGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CC(=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687704 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-74-2 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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